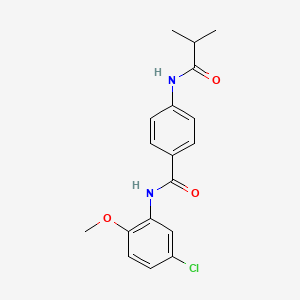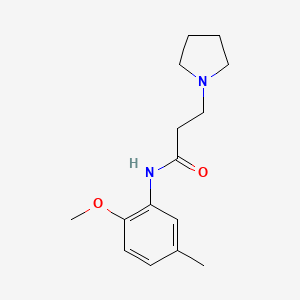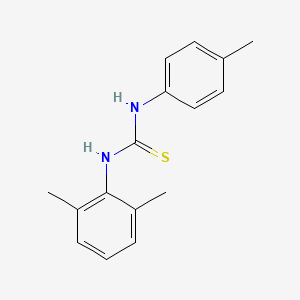
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. In
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of other anticancer agents. In addition to cancer, this compound has also been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease, as well as in viral infections such as HIV.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to the repression of gene transcription and can contribute to the development of cancer and other diseases. By inhibiting HDACs, this compound can restore the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
In addition to its effects on gene transcription, this compound has been shown to have other biochemical and physiological effects. It can induce the expression of heat shock proteins, which can protect cells from stress and damage. It can also inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It can have off-target effects on other enzymes besides HDACs, which can complicate the interpretation of results. It can also have cytotoxic effects on non-cancerous cells, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide. One area of interest is the development of more selective HDAC inhibitors that can target specific isoforms of HDACs. Another area of interest is the combination of this compound with other anticancer agents to enhance their efficacy. Finally, there is interest in exploring the potential therapeutic applications of this compound in other diseases besides cancer, such as neurodegenerative diseases and viral infections.
Conclusion
In conclusion, this compound is a small molecule inhibitor of HDACs that has potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. It works by restoring the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. While there are some limitations to using this compound in lab experiments, it has several advantages and has been extensively studied. There are several future directions for research on this compound, including the development of more selective HDAC inhibitors and the exploration of its potential therapeutic applications in other diseases.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide can be synthesized using a multi-step process starting from 5-chloro-2-methoxyaniline. The first step involves the conversion of 5-chloro-2-methoxyaniline to 5-chloro-2-methoxybenzoyl chloride. This is followed by the reaction of 5-chloro-2-methoxybenzoyl chloride with isobutyric acid to yield 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide. The final step involves the reaction of 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide with ammonia and acetic anhydride to yield this compound.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)17(22)20-14-7-4-12(5-8-14)18(23)21-15-10-13(19)6-9-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZIWMQOTRYPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)


![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)

![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)

![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)
